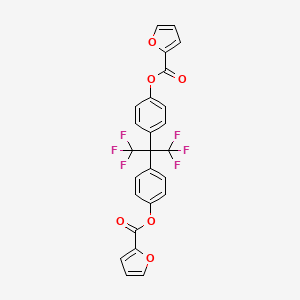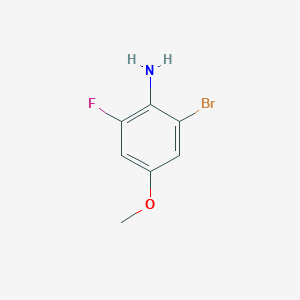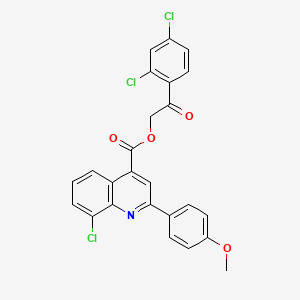
5,5'-(Oxydiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring.
Introduction of the ethoxyethyl group: The thiadiazole ring is then reacted with 2-chloroethanol in the presence of a base to introduce the ethoxyethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino groups to corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly urease inhibition, which is relevant for treating infections caused by Helicobacter pylori.
Industrial Applications: The compound can be used as a precursor for the synthesis of other thiadiazole derivatives with various industrial applications, including agriculture and material science.
Mécanisme D'action
The mechanism of action of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to a decrease in the survival and proliferation of certain bacteria, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diamino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.
1,3,4-Thiadiazol-2-amine, 5-(methylthio)-: Studied for its potential as an antimicrobial agent.
Uniqueness
5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of the ethoxyethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H12N6OS2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H12N6OS2/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14) |
Clé InChI |
SXZMSRUCYDWLHW-UHFFFAOYSA-N |
SMILES canonique |
C(COCCC1=NN=C(S1)N)C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)



![N~2~-(3-acetylphenyl)-N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470333.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)

![N-benzyl-5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide](/img/structure/B12470346.png)

![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B12470356.png)
![(2E)-2-[2-(4-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12470359.png)

![N-{[(3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B12470373.png)
